molecular formula C23H25N3 B1582618 4-(Diethylamino)benzaldehyde diphenylhydrazone CAS No. 68189-23-1

4-(Diethylamino)benzaldehyde diphenylhydrazone

Cat. No.: B1582618
CAS No.: 68189-23-1
M. Wt: 343.5 g/mol
InChI Key: YGBCLRRWZQSURU-CLCOLTQESA-N
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Description

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (CAS: 68189-23-1) is a hydrazone derivative characterized by a diethylamino-substituted benzaldehyde core conjugated with diphenylhydrazine. Its molecular formula is C₂₃H₂₅N₃, with a molecular weight of 343.46 g/mol. Key physical properties include a melting point of 92–95°C, a boiling point of ~468.73°C, and a density of 1.1665 g/cm³ (estimated) . This compound is primarily utilized as a pharmaceutical intermediate and in OLED materials due to its electronic properties .

Properties

CAS No.

68189-23-1

Molecular Formula

C23H25N3

Molecular Weight

343.5 g/mol

IUPAC Name

4-[(Z)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline

InChI

InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19-

InChI Key

YGBCLRRWZQSURU-CLCOLTQESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3

melting_point

94.5 °C

Other CAS No.

68189-23-1

Pictograms

Irritant

Origin of Product

United States

Biological Activity

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEAB) is an organic compound known for its complex structure and significant biological activities, particularly as an inhibitor of aldehyde dehydrogenases (ALDH). This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of DEAB is C23H25N3, comprising 23 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms. Its structure features a benzaldehyde moiety linked to a diphenylhydrazone group, which contributes to its unique biological properties.

DEAB has been identified as a pan-inhibitor of various ALDH isoforms. Aldehyde dehydrogenases are crucial enzymes involved in the metabolism of aldehydes, playing significant roles in detoxification and metabolic processes. The inhibition of these enzymes by DEAB has implications in cancer therapy and alcohol metabolism disorders.

Inhibition Profiles

Research indicates that DEAB exhibits selective inhibition against specific ALDH isoforms:

  • ALDH1A3 : Potent inhibitory activity observed with IC50 values below 10 µM.
  • ALDH3A1 : Similar potency with IC50 values around 5.67 µM.
  • ALDH1A1 : Shows variable inhibitory effects depending on the substrate used.

Study 1: ALDH Inhibition in Cancer Cells

A study evaluated the effects of DEAB on prostate cancer cell lines (PC-3, LNCaP, DU145). The results indicated that DEAB had an IC50 greater than 200 µM, while several analogues exhibited significantly lower IC50 values (10-200 µM), demonstrating enhanced cytotoxicity compared to DEAB itself. Notably:

  • Compound 14 : IC50 = 61 µM against DU145.
  • Compound 18 : IC50 = 1.61 µM against ALDH3A1.

These findings suggest that modifications to the DEAB scaffold can lead to more potent ALDH inhibitors with potential therapeutic applications in oncology .

Study 2: Structural Analysis and Binding Affinity

Docking studies have provided insights into how DEAB interacts with ALDH enzymes. The structural features of DEAB facilitate its binding to active sites of these enzymes, enhancing its inhibitory efficacy. The studies also revealed that DEAB can act as both an inhibitor and a substrate for certain ALDH isoforms, complicating its use as a therapeutic agent .

Comparative Analysis with Related Compounds

A comparative analysis was conducted between DEAB and structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Diethylamino)benzaldehyde Diethylamino group attached to benzaldehydeLacks diphenylhydrazone moiety
Diphenylhydrazine Composed solely of hydrazine derivativesNo aldehyde functionality
4-(Dimethylamino)benzaldehyde Similar amino substitution but with dimethylDifferent steric effects due to methyl groups
4-(Pyrrolidin-1-yl)benzaldehyde Contains a pyrrolidine ring insteadAlters biological activity profile

This table illustrates the unique aspects of DEAB compared to related compounds, emphasizing its potential as an effective ALDH inhibitor .

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

  • Molecular Formula : C₁₈H₁₈N₄S
  • Molecular Weight : 322.43 g/mol
  • Key Features: Replaces the diethylamino group with a dimethylamino moiety, reducing steric hindrance. No direct toxicity or application data available, but the thiazole moiety is often associated with antimicrobial and anticancer properties .
Property 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone 4-(Dimethylamino)benzaldehyde (thiazolyl)hydrazone
Melting Point 92–95°C Not reported
Boiling Point ~468.73°C Not reported
Functional Groups Diethylamino, diphenylhydrazone Dimethylamino, thiazolyl hydrazone
Potential Applications Pharmaceuticals, OLEDs Antimicrobial agents (speculative)

4-(Diphenylamino)benzaldehyde

  • Molecular Formula: C₁₉H₁₅NO
  • Molecular Weight : 273.33 g/mol
  • Key Features: Lacks the hydrazone moiety, featuring a diphenylamino group directly attached to the benzaldehyde. Exhibits planar geometry in the crystalline state, with dihedral angles of 53.0° and 29.0° between aromatic rings, influencing electronic properties . Used in organic electronics (e.g., hole-transport materials) due to strong electron-donating diphenylamino groups .
Property 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone 4-(Diphenylamino)benzaldehyde
Conjugation System Extended via hydrazone linkage Limited to diphenylamino
Thermal Stability High (m.p. 92–95°C) Not reported
Applications Intermediates, materials science Organic electronics

4-(Diethylamino)salicylaldehyde

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • Key Features :
    • Contains a hydroxyl group ortho to the aldehyde, enabling chelation and antioxidant activity.
    • Demonstrated strong antimicrobial activity against Ralstonia solanacearum and Fusarium oxysporum .
    • Unlike the target compound, it lacks the hydrazone moiety, limiting its use in coordination chemistry .
Property 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone 4-(Diethylamino)salicylaldehyde
Bioactivity Not reported Antimicrobial
Chelation Potential Low High (due to –OH group)
Synthetic Utility OLEDs, pharmaceuticals Agrochemicals

Preparation Methods

General Synthetic Approach

The preparation of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine. This is a classical hydrazone formation reaction where the aldehyde functional group reacts with the hydrazine derivative to form the hydrazone linkage.

  • Reactants:

    • 4-(Diethylamino)benzaldehyde (aldehyde component)
    • 1,1-Diphenylhydrazine (hydrazine component)
  • Reaction Conditions:

    • Solvent: Commonly ethanol or methanol
    • Temperature: Generally reflux or room temperature depending on catalyst presence
    • Catalyst: Acidic catalysts such as acetic acid may be used to promote the condensation
    • Reaction time: Several hours to ensure completion

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the hydrazone.

Preparation of 4-(Diethylamino)benzaldehyde Precursor

Since 4-(Diethylamino)benzaldehyde is a key precursor, its preparation methods are relevant to the overall synthesis of the hydrazone.

A patented method (CN103694125A) for related aminobenzaldehydes such as paradimethylaminobenzaldehyde involves:

  • Reacting urotropine (hexamethylenetetramine) with glacial acetic acid and trifluoroacetic acid under heating (~90 °C) for 6 hours.
  • Subsequent neutralization and extraction steps to isolate the aldehyde.
  • Purification by acid-base adjustment and filtration to obtain a highly pure aminobenzaldehyde product.

While this patent specifically addresses dimethylaminobenzaldehyde, similar procedures can be adapted for the diethylamino derivative by substituting the amino group precursor accordingly.

Hydrazone Formation Procedure

A typical laboratory synthesis of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone follows these steps:

Step Procedure Description Conditions/Notes
1 Dissolve 4-(Diethylamino)benzaldehyde in ethanol or methanol Concentration typically 0.1-0.5 M
2 Add equimolar amount of 1,1-diphenylhydrazine Slowly added under stirring
3 Add catalytic amount of acetic acid (optional) To promote condensation
4 Stir the reaction mixture at room temperature or reflux Reaction time: 2-6 hours
5 Monitor reaction progress by TLC or spectroscopic methods Completion indicated by disappearance of aldehyde spot
6 Upon completion, cool mixture and filter precipitated product Product often precipitates as solid
7 Wash solid with cold ethanol and dry under vacuum Purity can be enhanced by recrystallization

This straightforward synthesis yields the hydrazone as a crystalline solid with melting point around 92-95 °C.

Analytical and Purification Considerations

  • Purity Assessment: The product purity is typically confirmed by melting point determination, infrared spectroscopy (loss of aldehyde C=O stretch and appearance of C=N), and nuclear magnetic resonance (NMR) spectroscopy.
  • Yield Optimization: Reaction parameters such as solvent choice, temperature, and acid catalyst concentration can be optimized to maximize yield and purity.
  • Recrystallization: Ethanol or ethanol-water mixtures are commonly used for recrystallization to obtain analytically pure hydrazone.

Research Findings on Preparation Variations

While direct detailed experimental variations for 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone are limited in open literature, related studies on 4-(diethylamino)benzaldehyde derivatives suggest:

  • The hydrazone formation is generally high-yielding under mild conditions.
  • Modification of the diethylamino group or substitution on the phenyl rings can affect reaction kinetics and product stability.
  • The hydrazone linkage is stable under neutral to slightly acidic conditions but may hydrolyze under strong acidic or basic environments.

A medicinal chemistry study exploring the 4-(Diethylamino)benzaldehyde scaffold for biological activity confirms the synthetic accessibility of this hydrazone derivative, facilitating further functionalization and biological testing.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Aldehyde precursor 4-(Diethylamino)benzaldehyde Prepared or commercially sourced
Hydrazine component 1,1-Diphenylhydrazine Equimolar to aldehyde
Solvent Ethanol or Methanol Polar protic solvent preferred
Catalyst Acetic acid (optional) Enhances condensation
Temperature Room temperature to reflux (~78 °C) Reflux increases reaction rate
Reaction time 2 to 6 hours Monitored by TLC or spectroscopic methods
Product isolation Filtration of precipitate Washed and recrystallized
Melting point of product 92-95 °C Confirms identity and purity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone, and what parameters critically affect reaction yield?

  • Methodological Answer : The compound is synthesized via condensation of 4-(diethylamino)benzaldehyde with diphenylhydrazine. A standard protocol involves refluxing equimolar amounts of the aldehyde and hydrazine in absolute ethanol with glacial acetic acid as a catalyst (5–10 drops) for 4–6 hours . Key parameters include:

  • Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
  • Catalyst : Acetic acid promotes protonation of the aldehyde, enhancing electrophilicity.
  • Reaction time : Prolonged reflux (≥4 hours) ensures complete conversion, as shorter durations may yield unreacted starting materials .
    • Post-reaction, the product is isolated via solvent evaporation under reduced pressure and purified by recrystallization. Yield optimization requires strict stoichiometric control and inert conditions to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • Melting Point Analysis : Used to assess purity; the compound exhibits a melting range of 92–95°C . Deviations indicate impurities or polymorphic forms.
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the hydrazone proton (N–H) typically appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .
  • HPLC-UV : The compound serves as a derivatizing agent for analyzing amines (e.g., methoxyamine) under acidic conditions, forming UV-active Schiff bases detectable at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve purity and scalability for research applications?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates, reducing side products like unreacted aldehyde .
  • Catalyst Screening : Substituting acetic acid with p-toluenesulfonic acid (PTSA) may accelerate condensation kinetics by stronger acid catalysis .
  • Workup Modifications : Column chromatography (silica gel, hexane/ethyl acetate) achieves higher purity than recrystallization, especially for gram-scale synthesis.

Q. What strategies address low aqueous solubility in biological or spectroscopic studies?

  • Methodological Answer :

  • Derivatization : Convert the hydrazone into water-soluble sulfonate salts via reaction with sulfonic acids (e.g., camphorsulfonic acid) .
  • Co-solvent Systems : Use ethanol-water (1:1 v/v) or DMSO-buffer mixtures to maintain solubility while avoiding precipitation in biological assays .
  • Micellar Encapsulation : Incorporate surfactants like Tween-80 to enhance dispersion in aqueous media for cytotoxicity testing .

Q. What mechanistic hypotheses explain its biological activity, and how are they validated experimentally?

  • Methodological Answer :

  • Antimicrobial Activity : The hydrazone moiety may disrupt microbial cell membranes via chelation of essential metal ions (e.g., Fe³⁺), as shown in structurally analogous hydrazones . Validation involves:
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Metal Chelation Studies : UV-vis titration with FeCl₃ to monitor shifts in λmax upon complexation.
  • Anticancer Potential : Hydrazones inhibit topoisomerase II by intercalating DNA. Validate via:
  • DNA-Binding Assays : Fluorescence quenching with ethidium bromide.
  • Enzyme Inhibition : Electrophoretic mobility shift assays (EMSAs) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer : Variations in melting points (e.g., 92–95°C vs. 88–91°C in older studies) may arise from polymorphic forms or residual solvents. To resolve:

  • DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions.
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out hydrate or solvate formation .
    • For NMR discrepancies (e.g., hydrazone proton shifts), verify deuterated solvent purity and calibrate spectrometers using internal standards (e.g., TMS) .

Application-Oriented Questions

Q. How is this compound utilized as a derivatizing agent in analytical chemistry?

  • Methodological Answer : It reacts with primary amines (e.g., methoxyamine) under acidic conditions (pH 3–4) to form stable hydrazones, enabling UV detection in HPLC. Protocol:

Prepare a 0.1 M solution in methanol.

Mix with the amine sample in 0.1 M HCl (1:1 v/v).

Incubate at 60°C for 30 minutes.

Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Diethylamino)benzaldehyde diphenylhydrazone
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